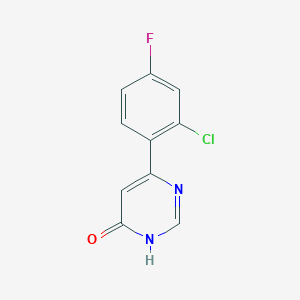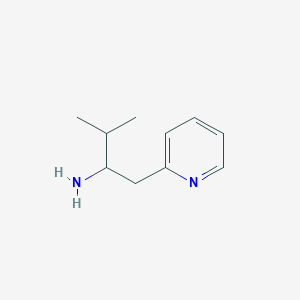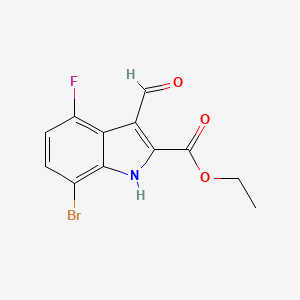
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to have diverse biological activities and are used in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of “this compound” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . Another method involves the use of 4-fluorobenzeneboronic acid and 4,6-dichloropyrimidine .Molecular Structure Analysis
The molecular structure of “this compound” has been determined using various techniques such as single crystal X-ray diffraction studies , Ab-initio and Density Functional Theory (DFT) calculations . The compound crystallizes in a monoclinic space group .Mécanisme D'action
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities, including serving as essential components of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-olin-4-ol in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively non-toxic and has been found to be effective against a variety of fungi. However, it is not as effective against certain types of fungi, such as Cryptococcus neoformans, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for the use of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-olin-4-ol. For example, further research could be conducted to explore its potential as an antifungal agent, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Furthermore, it could be studied for its potential as a building block for the synthesis of novel heterocyclic compounds. Finally, further research could be conducted to explore its potential as a therapeutic agent for a variety of diseases and disorders.
Applications De Recherche Scientifique
Synthèse des dérivés de triazolo[4,3-a][1,8]naphthyridine
Une voie de synthèse efficace et écologique a été développée pour la construction de nouveaux dérivés de triazolo[4,3-a][1,8]naphthyridine utilisant le 6-(2-chloro-4-fluorophényl)pyrimidin-4-ol. Ces dérivés sont synthétisés en utilisant un catalyseur d'acétate de cuivre (II) sous irradiation micro-ondes, donnant de bons résultats (85 à 94 %). Ces composés ont été évalués pour leur activité antimicrobienne, certains présentant de fortes activités antibactériennes et antifongiques .
Activité antimicrobienne
Les dérivés de triazolo[4,3-a][1,8]naphthyridine synthétisés à partir du 6-(2-chloro-4-fluorophényl)pyrimidin-4-ol ont démontré des propriétés antimicrobiennes significatives. Des études de docking moléculaire ont corroboré ces résultats, indiquant une forte affinité de liaison, ce qui est crucial pour le développement de nouveaux agents antimicrobiens .
Études de docking moléculaire
Le docking moléculaire est une méthode qui prédit l'orientation préférentielle d'une molécule par rapport à une seconde lorsqu'elles sont liées l'une à l'autre pour former un complexe stable. Les dérivés du 6-(2-chloro-4-fluorophényl)pyrimidin-4-ol ont montré une forte affinité de liaison dans les études de docking moléculaire, suggérant un potentiel de molécules bioactives dans la conception de médicaments .
Applications en chimie verte
Le composé a été utilisé dans des applications de chimie verte, où il sert de précurseur pour la synthèse de dérivés d'imidazo[1,2-a][1,8]naphthyridine fusionnés. Ces réactions sont catalysées par le DABCO et réalisées en phase solide, ce qui est une approche plus respectueuse de l'environnement .
Évaluation biologique de nouveaux dérivés fusionnés
Les nouveaux dérivés fusionnés synthétisés à partir du 6-(2-chloro-4-fluorophényl)pyrimidin-4-ol ont été soumis à une évaluation biologique. Ils présentent une puissance prononcée dans les tests d'activités antibactériennes et antifongiques, certains composés montrant la plus grande efficacité .
Production enzymatique de fluorocatechols
Ce composé a été utilisé dans la production enzymatique de fluorocatechols. Les fluorocatechols sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et agrochimiques .
Analyse Biochimique
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol is known to interact with several enzymes and proteins, influencing various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which plays a role in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to its anti-inflammatory properties .
Cellular Effects
This compound has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involving cyclic AMP and adenosine . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to decrease pulmonary hypertension by affecting vascular smooth muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of cAMP-phosphodiesterase, leading to increased levels of cyclic AMP within cells . This elevation in cyclic AMP can result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity and function . Additionally, this compound enhances the biosynthesis of PGI2 by interacting with enzymes involved in its production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that it can maintain its inhibitory effects on cAMP-phosphodiesterase and support adenosine inhibition of thrombocytopenia over extended periods . These findings suggest that the compound’s biochemical effects are sustained over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and supports adenosine inhibition of thrombocytopenia without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and those involved in the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution pattern is crucial for its biochemical effects, as it allows the compound to reach its target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity. These modifications may direct the compound to specific cellular compartments, enhancing its biochemical effects.
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-3-6(12)1-2-7(8)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUHKNIXICPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)


![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)

![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)



![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
